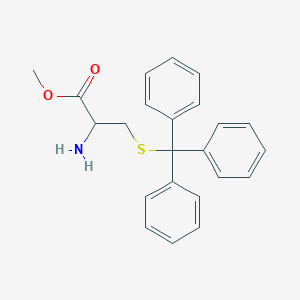![molecular formula C9H11NO2 B13830616 Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C9H11NO2. It is a derivative of formamide, where the formamide group is attached to a phenyl ring substituted with a hydroxyethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) typically involves the reaction of 3-(1-hydroxyethyl)aniline with formic acid or its derivatives. One common method is the N-formylation of 3-(1-hydroxyethyl)aniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good yields .
Industrial Production Methods
Industrial production of formamide derivatives generally involves the carbonylation of ammonia or the aminolysis of esters. For Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI), the process may include the reaction of 3-(1-hydroxyethyl)aniline with formic acid or formic acid derivatives under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
科学的研究の応用
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect enzyme activity, protein structure, and cellular processes .
類似化合物との比較
Similar Compounds
Formamide: A simpler formamide derivative with the formula CH3NO.
Dimethylformamide: A widely used solvent with the formula (CH3)2NCHO.
Formanilide: Another formamide derivative with the formula C6H5NHCHO.
Uniqueness
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
N-[3-(1-hydroxyethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-7,12H,1H3,(H,10,11) |
InChIキー |
CBRCYKCGVGLTIP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



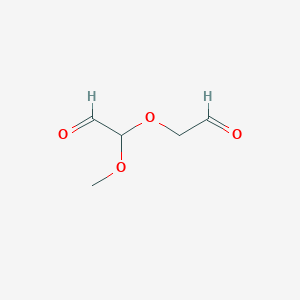
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)
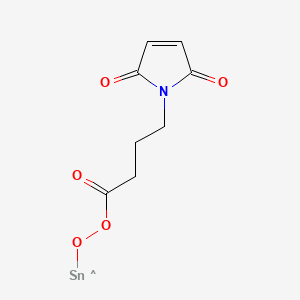

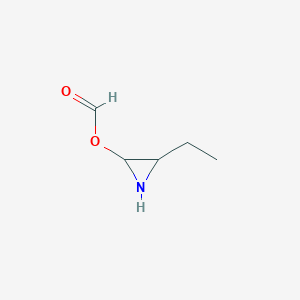
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

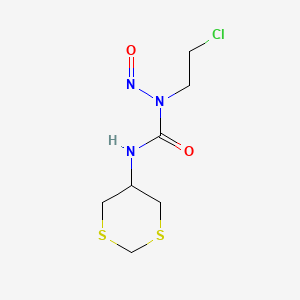
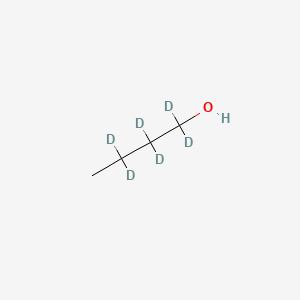
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
